4-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Description
4-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.21138974 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with various receptors such as d2 and 5-ht2a . These receptors play crucial roles in neurological functions and are often targeted by antipsychotic agents .
Mode of Action
Compounds with similar structures have been found to exhibit antagonistic activity at d2 and 5-ht2a receptors . This means they bind to these receptors and block their activity, which can lead to changes in neurological function .
Biochemical Pathways
The 5-HT2A receptor is part of the serotonergic pathway, which is involved in mood regulation and other cognitive functions .
Pharmacokinetics
It’s known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The antagonistic activity at d2 and 5-ht2a receptors by similar compounds can lead to changes in neurological function, potentially alleviating symptoms of conditions like schizophrenia .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-16-15-19(24-11-13-29-14-12-24)23-21(22-16)26-9-7-25(8-10-26)20(27)17-3-5-18(28-2)6-4-17/h3-6,15H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFYTROAUPCQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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